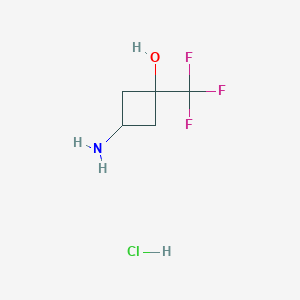

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Beschreibung

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a cyclobutane-derived compound featuring a hydroxyl group, an amino group, and a trifluoromethyl substituent on the four-membered ring. Its molecular formula is C₅H₁₀ClF₃NO (calculated based on analogs in ), with a molecular weight of ~205.6 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorine interactions .

Eigenschaften

IUPAC Name |

3-amino-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-3(9)2-4;/h3,10H,1-2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWICPXOEHKXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-16-0, 1408075-93-3 | |

| Record name | rac-(1r,3r)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.

Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.

Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction using oxidizing agents like hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production methods for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia (NH3), primary or secondary amines.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine or removal of the hydroxyl group.

Substitution: Formation of substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

- Cyclization : Formation of the cyclobutane ring.

- Amination : Introduction of the amino group.

- Reduction : Conversion of intermediates to the desired alcohol.

- Salt Formation : Stabilization through hydrochloride salt formation.

Organic Chemistry

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create complex molecules through various chemical reactions such as:

- Oxidation : Producing ketones or aldehydes.

- Reduction : Modifying amino or alcohol groups.

- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitutions, enhancing the compound's utility in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may allow it to interact favorably with biological targets, making it a candidate for drug development. Preliminary studies suggest that it could exhibit notable biological activities, including potential antimicrobial or anticancer properties.

Biological Interactions

Research into the biological interactions of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride focuses on how it interacts with enzymes and receptors. The trifluoromethyl group enhances metabolic stability and bioavailability, which can improve the efficacy of therapeutic agents derived from this compound.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications requiring high stability and reactivity under various conditions.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Cyclopentane Analogs: 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol Hydrochloride

- Structure : Cyclopentane ring (5-membered) vs. cyclobutane (4-membered).

- Molecular Formula: C₆H₁₁ClF₃NO ().

- Pharmacokinetics: Larger cyclopentane may improve conformational flexibility but reduce target binding specificity.

- Applications : Both compounds are explored in diabetes and CNS drug development, but the cyclopentane analog is listed as discontinued, limiting its availability .

Substituted Cyclobutane Derivatives

3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol Hydrochloride

- Structure : 4-chlorophenyl substituent instead of trifluoromethyl.

- Molecular Formula: C₁₀H₁₃Cl₂NO ().

- Key Differences: Electronic Effects: Chlorophenyl is electron-withdrawing but less lipophilic than trifluoromethyl.

- Safety : Higher hazard profile (H315, H319 for skin/eye irritation) compared to trifluoromethyl analogs .

cis-3-Amino-1-methylcyclobutan-1-ol Hydrochloride

- Structure : Methyl group replaces trifluoromethyl.

- Molecular Formula: C₅H₁₂ClNO ().

- Key Differences :

- Electron Effects : Methyl is electron-donating, altering acidity of the hydroxyl group.

- Metabolic Stability : Trifluoromethyl’s stability against oxidation may offer longer half-life in vivo.

- Applications : Simpler analogs like this are often intermediates in synthesis rather than final drug candidates .

Stereochemical Variants

- Solubility: Polar interactions may differ from trans-isomers or trifluoromethyl derivatives.

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biologische Aktivität

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride (CAS Number: 1408075-93-3) is a compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring with an amino group and a trifluoromethyl substituent, which significantly influences its biological properties. The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration, while the amino group facilitates hydrogen bonding with target biomolecules.

The biological activity of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound can inhibit or modulate enzyme activity through binding interactions, altering enzymatic pathways.

- Receptor Binding : It may interact with specific receptors, affecting signal transduction pathways.

- Influence on Biomolecules : The amino group can form hydrogen bonds, influencing the conformation and activity of proteins and nucleic acids .

Biological Activities

Research indicates that 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride exhibits several biological activities:

Antiproliferative Activity

A study evaluated the antiproliferative effects of various trifluoromethyl-containing compounds, including 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride. The results indicated significant inhibition of cell growth in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol | T47-D | 12.5 |

| Other Similar Compounds | LNCaP | 10.2 |

| PC-3 | 8.5 |

These findings suggest that the compound could be a candidate for further development in cancer therapeutics .

Mechanistic Studies

Mechanistic studies have revealed that the trifluoromethyl group enhances the compound's interaction with biological membranes and targets due to increased hydrophobicity. This property is crucial for its potential role in drug design, particularly in targeting membrane-bound receptors and enzymes .

Safety and Toxicological Considerations

While exploring its biological activity, safety data indicate that exposure to this compound may lead to respiratory irritations and other health concerns if not handled properly. Long-term exposure could result in reactive airways dysfunction syndrome (RADS), highlighting the importance of safety measures during handling .

Q & A

Basic: How can researchers optimize the synthesis of 3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride to mitigate steric hindrance from the trifluoromethyl group?

Methodological Answer:

The trifluoromethyl group introduces significant steric and electronic effects. A stepwise approach is recommended:

- Step 1: React trifluoromethyl-substituted cyclobutanone with a protected amine (e.g., Boc-amine) to form an imine intermediate. Use anhydrous methanol or THF as a solvent to enhance nucleophilicity .

- Step 2: Reduce the imine with sodium borohydride (NaBH₄) in a chilled (-10°C) ethanol/water mixture to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Step 3: Deprotect the amine using HCl/dioxane (4 M) to form the hydrochloride salt. Recrystallize from ethanol/ether for purity >95% .

Key Considerations: Adjust solvent polarity to improve yield if crystallization fails.

Basic: What purification strategies are effective for isolating 3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride given its polar functional groups?

Methodological Answer:

Polarity from the hydroxyl and amine groups complicates isolation. Use:

- Ion-Exchange Chromatography: Employ Dowex 50WX2 resin with a gradient of 0.1–1.0 M HCl to separate the hydrochloride salt from unreacted starting materials .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/acetone) to exploit solubility differences. For hygroscopic batches, perform under inert gas (N₂) .

Validation: Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and elemental analysis .

Basic: Which spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹⁹F NMR to detect trifluoromethyl group orientation (δ -60 to -70 ppm). Assign cyclobutane ring protons via COSY and NOESY to confirm cis/trans configurations .

- X-ray Crystallography: Resolve absolute stereochemistry by growing single crystals in saturated HCl/2-propanol. Compare with PubChem data (e.g., InChIKey: LHYHVKHAARQLED-UHFFFAOYSA-N) .

- IR Spectroscopy: Validate hydroxyl (3200–3600 cm⁻¹) and ammonium (2500–3000 cm⁻¹) stretches .

Advanced: How can researchers resolve contradictory NMR data caused by dynamic stereochemical interconversion in the cyclobutane ring?

Methodological Answer:

Dynamic ring puckering can obscure NMR signals. Strategies include:

- Variable-Temperature (VT) NMR: Conduct experiments from -40°C to 60°C in DMSO-d₆. Sharpening of signals at low temperatures indicates frozen conformers .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict energy barriers for ring inversion. Compare with experimental VT-NMR results .

Note: If interconversion persists, derivatize the amine with a chiral auxiliary (e.g., Mosher’s acid) to stabilize conformers .

Advanced: What experimental protocols assess the compound’s stability under acidic or basic conditions relevant to drug formulation?

Methodological Answer:

- Acidic Stability: Incubate in 0.1 M HCl (37°C, 24 hrs). Monitor degradation via HPLC-MS. The trifluoromethyl group may enhance stability due to electron-withdrawing effects .

- Basic Stability: Test in 0.1 M NaOH (pH 12). Quench with HCl at intervals and quantify intact compound. Expect hydrolysis of the cyclobutane ring under prolonged exposure .

Contradiction Analysis: If unexpected degradation occurs, perform LC-MS/MS to identify byproducts (e.g., ring-opened aldehydes) .

Advanced: How can researchers design bioisosteric analogs of this compound to improve metabolic stability without compromising activity?

Methodological Answer:

- Substituent Replacement: Replace the hydroxyl group with a fluorine atom (e.g., 3-amino-1-(trifluoromethyl)cyclobutane-1-fluoride) to reduce metabolic oxidation. Refer to PharmaBlock’s cyclobutane analogs (e.g., EN300-7617419) for synthetic routes .

- Ring Modification: Synthesize oxetane or azetidine analogs (e.g., 3-(trifluoromethyl)oxetan-3-amine hydrochloride) to evaluate steric and electronic equivalence. Use Enamine’s protocols for heterocyclic amines .

Validation: Compare LogP (via shake-flask method) and microsomal stability (human liver microsomes) against the parent compound .

Advanced: What strategies mitigate enantiomeric impurities during asymmetric synthesis of the cyclobutane core?

Methodological Answer:

- Chiral Catalysis: Use Jacobsen’s thiourea catalyst for kinetic resolution during cyclobutane ring formation .

- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with (+)- or (-)-mandelic acid. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

Troubleshooting: If racemization occurs during HCl salt formation, switch to a milder acid (e.g., acetic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.